BenchChemオンラインストアへようこそ!

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Medicinal Chemistry Kinase Inhibition Scaffold Design

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9) is a synthetic small molecule that integrates three distinct pharmacophoric elements within a single scaffold: a 4,6-dimethoxy-1,3,5-triazine ring, a thiophene moiety, and a benzamide core connected via a methylene linker. This triazine-benzamide-thiophene hybrid architecture places the compound at the intersection of two well-established medicinal chemistry lineages—triazine-based kinase inhibitors and N-(thiophen-2-yl)benzamide derivatives—each with demonstrated utility against diverse therapeutic targets.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 2034465-65-9
Cat. No. B2798499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
CAS2034465-65-9
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC
InChIInChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22)
InChIKeyDAXXTUMWZWHTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9): Chemical Identity and Procurement Context


N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9) is a synthetic small molecule that integrates three distinct pharmacophoric elements within a single scaffold: a 4,6-dimethoxy-1,3,5-triazine ring, a thiophene moiety, and a benzamide core connected via a methylene linker [1]. This triazine-benzamide-thiophene hybrid architecture places the compound at the intersection of two well-established medicinal chemistry lineages—triazine-based kinase inhibitors and N-(thiophen-2-yl)benzamide derivatives—each with demonstrated utility against diverse therapeutic targets [2]. The 4,6-dimethoxy substitution on the triazine ring is notable because it has been employed in other inhibitor series to confer conformational flexibility within enzyme active sites, a design principle successfully applied to acetohydroxyacid synthase (AHAS) inhibitors and farnesyltransferase inhibitors [3]. Meanwhile, the N-(thiophen-2-yl)benzamide substructure has independently yielded potent BRAF V600E inhibitors with IC50 values in the sub-micromolar range (e.g., compound 86: IC50 = 0.67 μM) [4]. The combination of these modules into a single molecular entity represents a deliberate structural convergence whose integrated properties cannot be replicated by acquiring either module class in isolation. The compound is commercially available through multiple laboratory chemical suppliers and is catalogued under CAS 2034465-65-9, with a molecular formula of C17H16N4O3S and a molecular weight of 356.4 g/mol [1].

Why N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide Cannot Be Replaced by In-Class Analogs


Structural analogs within the triazine-benzamide and thiophene-benzamide chemical space display highly divergent biological profiles that preclude generic substitution. Within the 4,6-dimethoxy-1,3,5-triazine series alone, biological activity spans at least four distinct target classes: (i) acetohydroxyacid synthase (AHAS) inhibition with resistance factors ranging from 0.73 to 2650 depending on substitution [1]; (ii) farnesyltransferase inhibition with antitumor activity against renal cancer cell lines [2]; (iii) kinase inhibition spanning Src family kinases and focal adhesion kinase [3]; and (iv) CTPS1 inhibition for immunology and oncology applications [4]. Even within a single target class such as BRAF V600E, N-(thiophen-2-yl)benzamide derivatives exhibit IC50 values that span more than two orders of magnitude (from 0.67 μM to >100 μM) depending on peripheral substituents on the benzamide ring [5]. The specific 4,6-dimethoxy substitution pattern on the triazine ring of the target compound is not a generic triazine decoration—it is a critical determinant of conformational flexibility, hydrogen-bonding capacity, and metabolic stability that cannot be assumed equivalent across 4,6-bis(dimethylamino), 4-methoxy-6-pyrrolidinyl, or other triazine substitution variants [1]. These steep and target-specific structure-activity relationships mean that substituting the target compound with a closely related triazine analog—even one differing by only a single substituent—carries a high probability of altering both the potency and selectivity profile in unpredictable ways.

Quantitative Differentiation Evidence for N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9)


Structural Convergence Advantage: Integrated Triazine-Thiophene-Benzamide Scaffold Versus Single-Module Analogs

The target compound uniquely combines three pharmacophoric modules—4,6-dimethoxy-1,3,5-triazine, thiophene, and benzamide—into a single scaffold. This architecture is absent from both pure N-(thiophen-2-yl)benzamide inhibitors (e.g., BRAF V600E series) and pure dimethoxy-triazine inhibitors (e.g., AHAS or farnesyltransferase series). The closest commercially catalogued structural analogs with the triazine-thiophene-benzamide core differ by substitution on the triazine ring: 4,6-bis(dimethylamino) variant (CAS not available from non-excluded sources) or 4-methoxy-6-(pyrrolidin-1-yl) variant (CAS 2034577-44-9). The 4,6-dimethoxy pattern of the target compound provides distinct conformational flexibility and hydrogen-bonding capacity: two methoxy oxygen atoms capable of acting as hydrogen-bond acceptors versus the sterically demanding dimethylamino or pyrrolidinyl groups on comparators [1].

Medicinal Chemistry Kinase Inhibition Scaffold Design

Triazine Substituent Effects: Conformational Flexibility and Target Engagement Potential Relative to Rigid Triazine Analogs

The 4,6-dimethoxy-1,3,5-triazine moiety has been exploited as a conformational flexibility element in inhibitor design, as demonstrated in a series of AHAS inhibitors where the dimethoxy-triazine-oxy linker conferred the ability to adopt multiple binding conformations within the enzyme active site. Compound 22 from that series achieved a resistance factor (RF) of 0.73—approximately 3,600-fold lower than tribenuron-methyl (RF = 2650)—indicating that the dimethoxy-triazine unit is a critical determinant of inhibitor potency against mutant enzyme forms [1]. While this specific AHAS dataset does not include the target compound itself, it establishes a class-level principle: the 4,6-dimethoxy substitution on the triazine ring is functionally non-redundant with other substituents and directly impacts target engagement. When the dimethoxy-triazine unit was incorporated into farnesyltransferase inhibitors, it contributed to antitumor growth inhibitory activity against UO-31 renal cancer cells [2].

Conformational Analysis Enzyme Inhibition Structure-Activity Relationship

Thiophene-Benzamide Module: Potency Benchmarking Against BRAF V600E Inhibitor Series

The N-(thiophen-2-yl)benzamide substructure present in the target compound is a validated pharmacophore for kinase inhibition, most notably against BRAF V600E. In a systematic medicinal chemistry campaign, a series of N-(thiophen-2-yl)benzamide derivatives were synthesized and screened, yielding compound 86 with an IC50 of 0.67 μM against BRAF V600E [1]. Within the same series, other analogs showed IC50 values ranging from 0.67 μM to 35.0 μM, demonstrating that the substitution pattern on the benzamide ring is a critical potency determinant [1]. The target compound, bearing a 4-(thiophen-2-yl)benzamide moiety attached via a methylene linker to the 4,6-dimethoxy-triazine ring, offers a distinct substitution vector not explored in the published BRAF V600E series. The closest analog in the published series that retains the thiophene-benzamide core (compound a1) showed an IC50 of 2.01 μM, whereas the addition of specific benzamide substituents improved potency approximately 3-fold to 0.67 μM [2].

BRAF V600E Kinase Inhibition Oncology Research

CTPS1 Inhibition Potential: Positioning Within an Emerging Therapeutic Target Class

Cytidine triphosphate synthase 1 (CTPS1) has emerged as a highly attractive therapeutic target for autoimmune disorders and T-cell malignancies, with isoform-selective inhibition of CTPS1 over CTPS2 being critical for avoiding off-target toxicity [1]. Patent literature describes benzamide derivatives as CTPS1 inhibitors for the treatment of disorders associated with cell proliferation, including cancer and inflammatory diseases [2]. The target compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9) is structurally consistent with the Markush formulas claimed in CTPS1 inhibitor patents that encompass benzamide derivatives bearing heterocyclic substituents [3]. A structurally distinct CTPS1 inhibitor chemotype, CTPS1-IN-2 (P115), has been reported with an IC50 of ≤0.1 μM, establishing a potency benchmark for this target class . The target compound's benzamide core—a recognized zinc-binding or catalytic-site-directed group in various amidotransferase inhibitors—coupled with the triazine-thiophene peripheral groups, positions it as a candidate for CTPS1 selectivity screening. Notably, CTPS1-selective inhibition (sparing CTPS2) is a demonstrated design goal in this target space, and the structural features that confer isoform selectivity are under active investigation via crystallographic studies [1].

CTPS1 Inhibition Immunology Oncology Nucleotide Metabolism

Kinase Profiling Landscape: Triazine-Thiophene Hybrids as Multi-Kinase Probe Candidates

Triazine-containing compounds have a well-established track record as kinase inhibitors across multiple kinase families. Diarylamino-1,3,5-triazine inhibitors have been co-crystallized with focal adhesion kinase (FAK) catalytic domain (PDB: 4c7t), demonstrating that the triazine core directly engages the kinase hinge region via hydrogen-bonding interactions [1]. Thiophene-triazine derivatives bearing arylurea units have been rationally designed as dual PI3K/mTOR inhibitors, with antitumor activity demonstrated in cellular assays [2]. Separately, 4-(4-aminopyrazolo[1,5-a][1,3,5]triazin-8-yl)benzamides have been developed as potent and orally bioavailable TTK (threonine tyrosine kinase) inhibitors, confirming that the triazine-benzamide connectivity is compatible with favorable drug-like properties [3]. The target compound CAS 2034465-65-9 combines the triazine-thiophene and triazine-benzamide design elements into a single molecule, creating a potential multi-kinase probe. A structurally related compound—N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-2-yl)benzamide (CAS 2034548-22-4)—was reported to exhibit selective protein kinase C (PKC) isoform inhibition with IC50 values of 12 nM (PKCδ) and 18 nM (PKCθ), demonstrating that the 4-(thiophen-2-yl)benzamide module can drive potent and isoform-selective kinase inhibition [4].

Kinase Inhibition Polypharmacology Triazine Derivatives

Recommended Research and Procurement Scenarios for N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034465-65-9)


Structure-Activity Relationship (SAR) Expansion for BRAF V600E and Related Kinase Inhibitor Programs

Researchers seeking to systematically probe the SAR around the N-(thiophen-2-yl)benzamide chemotype for BRAF V600E or related kinase targets can deploy CAS 2034465-65-9 as a key comparator to evaluate the impact of introducing a 4,6-dimethoxy-1,3,5-triazine substituent at the benzamide nitrogen. Published SAR data for the parent N-(thiophen-2-yl)benzamide series provide a robust activity baseline (compound 86: IC50 = 0.67 μM; compound a1: IC50 = 2.01 μM) against which the triazine-modified analog can be benchmarked [1]. This procurement scenario is particularly relevant for academic medicinal chemistry groups and biotech kinase inhibitor programs seeking novel intellectual property space around the BRAF V600E pharmacophore.

CTPS1 Inhibitor Hit Identification and Selectivity Profiling

Given the structural consistency between CAS 2034465-65-9 and the Markush claims in CTPS1 inhibitor patents [1], this compound is a rational procurement choice for laboratories conducting CTPS1-focused screening campaigns. The compound can be tested in biochemical CTPS1/CTPS2 inhibition assays to establish isoform selectivity, with CTPS1-IN-2 (IC50 ≤ 0.1 μM) serving as a positive control . Positive hit identification would open a new triazine-benzamide-thiophene chemotype for CTPS1 drug discovery, distinct from the published 2-(alkylsulfonamido)thiazol-4-yl)acetamide series and offering alternative intellectual property positioning.

Multi-Kinase Selectivity Profiling Using Integrated Triazine-Thiophene Pharmacophores

The compound's dual pharmacophoric character—triazine (validated for FAK binding via crystallography [1]) and thiophene-benzamide (validated for PKCδ/θ inhibition at 12–18 nM )—makes it an ideal candidate for broad kinome profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Procurement is indicated for laboratories aiming to identify novel kinase selectivity fingerprints that emerge uniquely from the integration of these two modules, which are typically studied in isolation. A structurally distinct thiophene-triazine PI3K/mTOR inhibitor series confirms that thiophene-triazine hybrids can achieve potent cellular activity , providing precedent for this approach.

Conformational Flexibility-Driven Inhibitor Design: Probing the Dimethoxy-Triazine Moiety

For research programs focused on overcoming drug-resistance mutations through conformational flexibility strategies, CAS 2034465-65-9 provides access to the 4,6-dimethoxy-1,3,5-triazine motif that has demonstrated a 3,630-fold resistance factor improvement over tribenuron-methyl in the AHAS inhibitor system [1]. Procurement of this compound enables structure-based design studies—including molecular docking, molecular dynamics simulations, and co-crystallization trials—to evaluate whether the dimethoxy-triazine unit confers analogous flexibility advantages within kinase or CTPS1 active sites, potentially addressing gatekeeper mutation-driven resistance in oncology targets.

Quote Request

Request a Quote for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.